Azetidine-2,4-diyldimethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

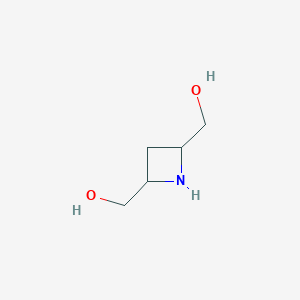

Azetidine-2,4-diyldimethanol is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure. This compound is an analogue of cyclobutane, with the nitrogen atom embedded in the ring, which imparts unique chemical properties driven by ring strain. Azetidines, including this compound, have garnered significant interest in organic synthesis and medicinal chemistry due to their stability and reactivity .

準備方法

Synthetic Routes and Reaction Conditions

Azetidine-2,4-diyldimethanol can be synthesized through various methods, including [2+2] cycloaddition reactions, metalated azetidines, and practical C(sp3)–H functionalization . One common synthetic route involves the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of metal catalysts and optimized reaction conditions are crucial for efficient production. The development of new cycloaddition reactions and functionalization techniques has further enhanced the industrial synthesis of azetidines .

化学反応の分析

Types of Reactions

Azetidine-2,4-diyldimethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. The ring strain in azetidines facilitates these reactions, making them highly reactive under appropriate conditions .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation, lithium amides for substitution, and various metal catalysts for cycloaddition reactions . The reaction conditions often involve mild temperatures and pressures to maintain the integrity of the azetidine ring .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield azetidine-2-carboxylic acid derivatives, while substitution reactions can produce functionalized azetidines with diverse chemical properties .

科学的研究の応用

Azetidine-2,4-diyldimethanol has a wide range of applications in scientific research, including:

作用機序

The mechanism of action of Azetidine-2,4-diyldimethanol involves its ability to undergo ring-opening reactions, driven by the ring strain inherent in the four-membered structure . This ring strain facilitates interactions with various molecular targets, including enzymes and receptors, leading to its bioactive properties. The compound’s reactivity is also influenced by the presence of the nitrogen atom, which can participate in hydrogen bonding and other interactions .

類似化合物との比較

Similar Compounds

Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.

Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.

Uniqueness of Azetidine-2,4-diyldimethanol

This compound is unique due to its balanced ring strain, which provides both stability and reactivity. This makes it more stable than aziridines but more reactive than pyrrolidines, offering a versatile platform for chemical modifications and applications in various fields .

生物活性

Azetidine-2,4-diyldimethanol, also known as ((2R,4R)-Azetidine-2,4-diyl)dimethanol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The azetidine ring structure of this compound allows it to interact with various biological targets. The compound's unique properties stem from its ability to act as a chiral ligand and its potential role in enzyme inhibition.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The azetidine ring enables the compound to modulate the activity of specific molecular targets, influencing metabolic pathways and potentially leading to therapeutic effects.

Enzyme Inhibition

Research has shown that azetidine derivatives can serve as selective inhibitors for various enzymes. For instance:

- β-Glucosidase Inhibition : ((2S,4S)-3-Hydroxy-1-nonyl-azetidine-2,4-diyldimethanol) was identified as a selective inhibitor of β-glucosidase 2, exhibiting potency comparable to established inhibitors like NB-DNJ .

- Ceramide-Specific Glucosyltransferase : Certain azetidine derivatives demonstrated selective inhibition against ceramide-specific glucosyltransferase derived from mouse and rat testicular microsomes .

Antimicrobial Activity

Azetidine derivatives have been reported to exhibit significant antimicrobial properties. Various studies indicate that these compounds show potent activity against a range of pathogens:

| Compound | Microbial Target | Activity |

|---|---|---|

| 3a-g | Bacillus anthracis | Potent |

| 6a-h | Staphylococcus aureus | Significant |

| 3b | Candida albicans | Moderate |

These findings suggest a structure-activity relationship (SAR), indicating that modifications in the azetidine structure can significantly enhance antimicrobial efficacy .

Other Biological Activities

In addition to enzyme inhibition and antimicrobial properties, azetidine derivatives have been linked to various other biological activities:

- Anticancer Activity : Some derivatives have shown promise as anticancer agents by inhibiting tumor necrosis factor-alpha (TNF-alpha) converting enzyme (TACE) .

- Anti-inflammatory Effects : Certain compounds demonstrated notable anti-inflammatory activity, suggesting potential applications in treating inflammatory diseases .

Case Studies

- Inhibition of Glycosidases : A study evaluated several azetidine derivatives for their glycosidase inhibitory activities. Compounds were tested against almond-derived β-glucosidase and showed varying degrees of inhibition, with IC50 values indicating their potency .

- Antimicrobial Screening : A series of substituted azetidine derivatives were synthesized and screened against multiple microbial strains. The results highlighted several compounds with high antibacterial and antifungal activity, emphasizing the importance of structural modifications in enhancing bioactivity .

特性

IUPAC Name |

[4-(hydroxymethyl)azetidin-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-2-4-1-5(3-8)6-4/h4-8H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXDNESKZYUPKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1CO)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。